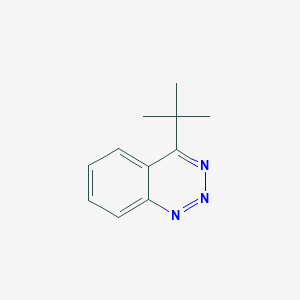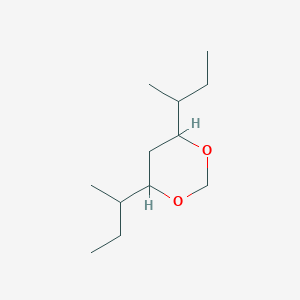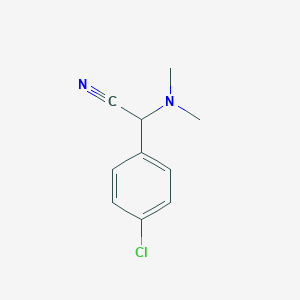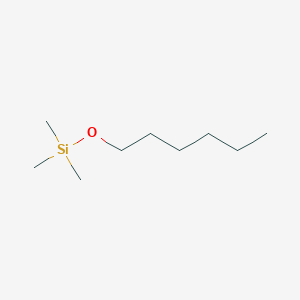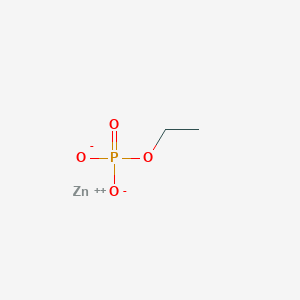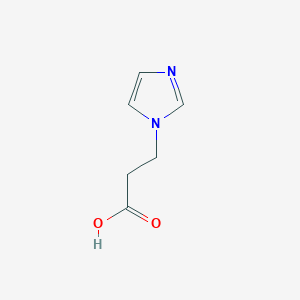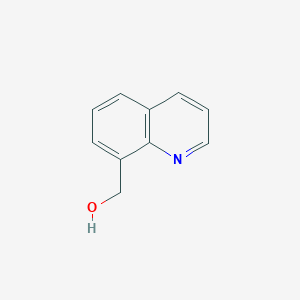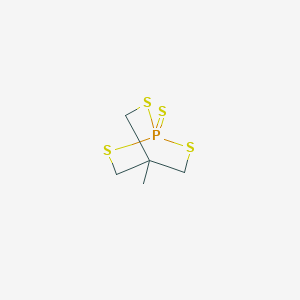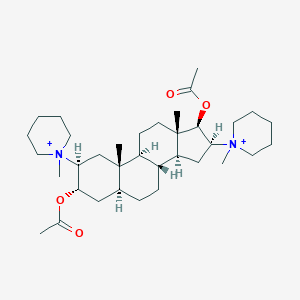
Pancuronium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pancuronium is a neuromuscular blocking agent that is commonly used in scientific research to study the physiological and biochemical effects of muscle relaxation. It is a synthetic compound that works by blocking the transmission of nerve impulses to the muscles, resulting in paralysis.
Applications De Recherche Scientifique
Neuromuscular Function Recovery in Cardiac Surgery
Pancuronium is used in cardiac surgery, often compared with other neuromuscular blocking agents like rocuronium. Its use in fast-track cardiac surgical patients may be associated with delays in clinical recovery due to residual neuromuscular blockade. This effect is significant when considering weaning off ventilatory support and the presence of residual muscle weakness in the postoperative period (Murphy et al., 2003).
Stability in Postmortem Conditions
Research has focused on the stability of pancuronium in postmortem conditions. Studies have shown that pancuronium remains stable when stored at -20 degrees C in blood for up to seven months. However, in liver samples, its concentrations can be variable, and in blood stored at 20 degrees C, pancuronium degrades rapidly (Kała & Lechowicz, 2004).
Clinical Use and Risks
Pancuronium bromide, a nondepolarizing muscle relaxant, is primarily used for skeletal muscle relaxation during anesthesia and for facilitating the management of patients on mechanical ventilation. Its use spans various clinical scenarios, but it is noted that without concomitant sedation, there are psychological risks. Other risks include tachyarrythmias and prolonged paralysis (Roizen & Feeley, 2020).
Pharmacodynamics Comparison
Comparative studies in pharmacodynamics have been conducted between pancuronium and other neuromuscular blocking drugs like cisatracurium and CW002 in animal models. Pancuronium is a long-duration neuromuscular blocking drug, and its potency, onset, recovery index, and duration have been analyzed in comparison to other drugs, highlighting its longer duration and unique reversal profile (Diaz et al., 2014).
Propriétés
Numéro CAS |
16974-53-1 |
|---|---|
Nom du produit |
Pancuronium |
Formule moléculaire |
C35H60N2O4+2 |
Poids moléculaire |
572.9 g/mol |
Nom IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
GVEAYVLWDAFXET-XGHATYIMSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
SMILES canonique |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Color/Form |
Crystals WHITE POWDER |
melting_point |
215 °C 215°C |
Autres numéros CAS |
16974-53-1 15500-66-0 |
Description physique |
Solid |
Pictogrammes |
Acute Toxic |
Durée de conservation |
SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
Solubilité |
500000 mg/L 1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |
Synonymes |
Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





